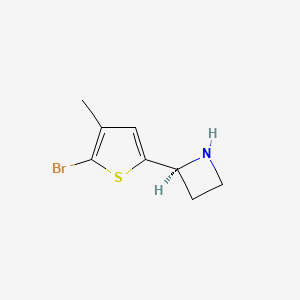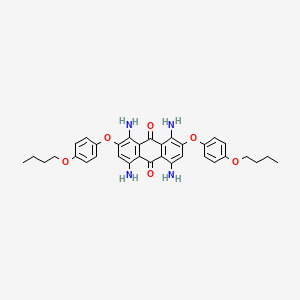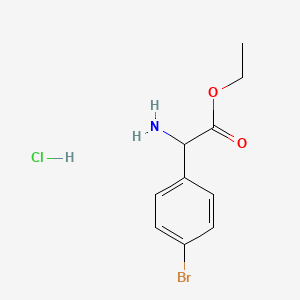
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is an organic compound with the molecular formula C10H12BrNO2·HCl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of phenylacetic acid and contains both an amino group and a bromine atom, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Esterification: The brominated phenylacetic acid is then esterified with ethanol to form ethyl 2-(4-bromophenyl)acetate.
Amination: The ester undergoes a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group, resulting in ethyl 2-amino-2-(4-bromophenyl)acetate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenylacetic acid derivatives.
Substitution: Hydroxyl or alkyl-substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Contains a fluorine atom instead of bromine.
Ethyl 2-amino-2-(4-iodophenyl)acetate hydrochloride: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical properties, such as higher reactivity in substitution reactions and potential biological activities that differ from its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C10H13BrClNO2 |
|---|---|
Poids moléculaire |
294.57 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H |
Clé InChI |
ZOSALCIPLPRKCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
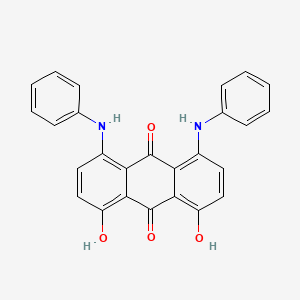
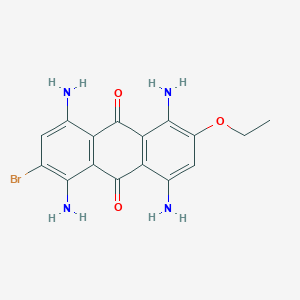
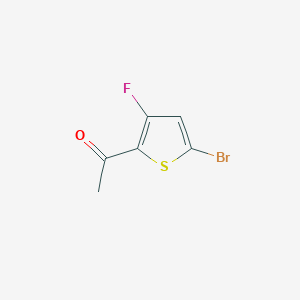

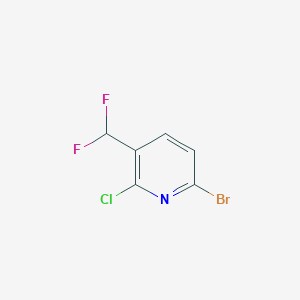
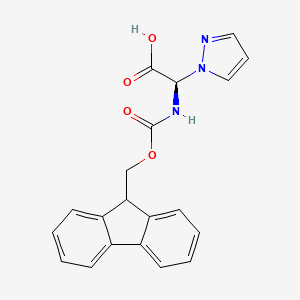
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
